molecular formula C24H30F3N3O5S2 B560236 FTI-277 trifluoroacetate salt

FTI-277 trifluoroacetate salt

货号: B560236
分子量: 561.6 g/mol
InChI 键: GJEFFRDWFVSCOJ-PXPMWPIZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FTI 277,也称为N-[4-[2®-氨基-3-巯基丙基]氨基-2-苯基苯甲酰]蛋氨酸甲酯三氟乙酸盐,是一种强效的法尼基转移酶抑制剂。法尼基转移酶是一种催化法尼基转移到蛋白质的酶,这是蛋白质(如Ras)翻译后修饰的关键步骤。 FTI 277 因其抑制致癌性Ras蛋白法尼基化的能力而被广泛研究其潜在的治疗应用,特别是在癌症治疗方面 .

作用机制

FTI 277 通过抑制法尼基转移酶发挥作用,法尼基转移酶负责对 Ras 等蛋白质进行法尼基化。通过阻止法尼基化,FTI 277 扰乱了这些蛋白质的正确定位和功能,导致致癌性信号通路被抑制。这导致细胞增殖减少,细胞凋亡增加和细胞信号传导改变。 该化合物还会影响其他途径,例如 PI3K/Akt 信号通路,该通路在细胞存活和细胞凋亡中起作用 .

准备方法

合成路线及反应条件

FTI 277 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂,如二甲基亚砜,以及催化剂,如三乙胺,以促进反应 .

工业生产方法

FTI 277 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大限度地提高收率和纯度。这包括控制温度、压力和反应时间,以及使用高纯度试剂和溶剂。 最终产品通常使用重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型

FTI 277 经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

科学研究应用

Role in Immune Function and Sepsis

Case Study: Sepsis Model in Mice
FTI-277 has been shown to improve survival rates in septic mice by reducing mortality associated with sepsis. In a study, mice treated with FTI-277 exhibited enhanced bacterial clearance and reduced apoptosis in immune organs such as the spleen and thymus. The treatment increased the population of regulatory T cells and suppressed pro-inflammatory cytokines, indicating a restoration of immune function during sepsis .

Mechanism of Action
FTI-277 inhibits farnesylation of proteins involved in inflammatory responses, suggesting that targeting protein farnesylation could be a novel therapeutic strategy to mitigate immune dysfunction during sepsis .

Impact on Metabolic Disorders

Case Study: Burn-Induced Metabolic Dysfunction
In research focusing on burn injuries, FTI-277 was administered to mice subjected to full-thickness burns. The results demonstrated that treatment with FTI-277 prevented insulin resistance and metabolic alterations typically induced by severe burns. This study highlighted the role of protein farnesylation in exacerbating metabolic dysfunction and identified farnesyltransferase as a potential target for therapeutic intervention in burn patients .

Findings
The administration of FTI-277 led to improved insulin signaling and reduced expression of inflammatory genes in skeletal muscle, showcasing its potential utility in managing metabolic derangements following traumatic injuries .

Cancer Research

Application in Breast Cancer Studies
FTI-277 has been utilized to investigate its effects on breast cancer cell lines. The compound effectively inhibited farnesylation processes that are critical for cancer cell proliferation and survival. By disrupting these pathways, FTI-277 has shown promise as an adjunctive treatment in breast cancer therapies .

Mechanistic Insights
Studies indicate that FTI-277 may enhance the efficacy of other anticancer agents by sensitizing tumor cells to apoptosis through the inhibition of survival signaling pathways mediated by farnesylated proteins .

Pharmacological Modulation

Combination Therapies
FTI-277 has been explored for its combinatorial effects with other pharmacological agents. For instance, studies have examined its interaction with statins and geranylgeranyltransferase inhibitors to enhance therapeutic outcomes against various cancers .

Biochemical Applications

FTI-277 is also employed in biochemical assays for studying protein interactions and modifications:

  • Protein Labeling and Modification: Used extensively for Western blotting and protein purification techniques.
  • Research on Protein Farnesylation: Investigates the biochemical pathways influenced by protein modifications through farnesylation inhibition.

Summary Table of Applications

Application AreaDescriptionKey Findings
Immune FunctionEnhances survival in septic modelsReduces mortality; improves bacterial clearance; restores immune function
Metabolic DisordersPrevents insulin resistance post-burn injuryImproves insulin signaling; reduces inflammatory gene expression
Cancer ResearchInhibits proliferation in breast cancer cell linesSensitizes tumor cells to apoptosis; disrupts survival pathways
Pharmacological ModulationExplores combinatorial effects with other drugsEnhances anticancer efficacy when used with statins or other inhibitors
Biochemical ApplicationsUsed for protein labeling, modification, and purificationFacilitates studies on protein interactions influenced by farnesylation

相似化合物的比较

FTI 277 是几种法尼基转移酶抑制剂之一。其他类似化合物包括:

FTI 277 在特异性抑制法尼基转移酶及其靶向致癌性 Ras 蛋白的能力方面是独一无二的,使其成为癌症研究和治疗中的宝贵工具 .

生物活性

FTI-277 trifluoroacetate salt is a potent farnesyltransferase inhibitor (FTI) that has gained attention for its biological activities, particularly in cancer therapy and metabolic disorders. This article provides a comprehensive overview of the biological activity of FTI-277, including its mechanisms of action, therapeutic applications, and relevant research findings.

FTI-277 operates primarily by inhibiting the farnesylation of proteins, which is crucial for the proper functioning of various signaling pathways. Farnesylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing cellular localization and activity. By blocking this modification, FTI-277 disrupts the function of oncogenic proteins such as Ras, leading to reduced cell proliferation and increased apoptosis in cancer cells .

1. Cancer Treatment

FTI-277 has shown promise in the treatment of various cancers by targeting the mevalonate pathway, which is often dysregulated in tumorigenesis. Research indicates that FTI-277 can inhibit the growth of cancer cells by preventing the farnesylation of Ras and other related proteins .

Table 1: Efficacy of FTI-277 in Cancer Cell Lines

Cell LineTreatment ConcentrationCell Viability Reduction (%)Mechanism
HepG210 μM45%Inhibition of farnesylation
Huh730 μM50%Disruption of Ras signaling
HLF100 μM60%Induction of apoptosis

2. Metabolic Disorders

In studies involving burn-induced metabolic dysfunction in mice, FTI-277 treatment reversed insulin resistance and metabolic alterations. The compound improved insulin signaling pathways by reducing farnesylated protein levels associated with inflammation and metabolic derangements .

Case Study: Effects on Burn-Induced Insulin Resistance

A study conducted on male C57BL/6 mice demonstrated that FTI-277 (5 mg/kg/day) significantly ameliorated burn-induced metabolic dysfunction. Key findings included:

  • Reversal of Insulin Resistance : Enhanced phosphorylation of insulin receptor substrates.
  • Reduction in Inflammatory Markers : Decreased levels of lactate and inflammatory gene expression.
  • Improved Survival Rates : Increased survival after sepsis induction when treated with FTI-277 .

In Vitro Studies

In vitro experiments have shown that FTI-277 effectively reduces progerin levels associated with Hutchinson-Gilford Progeria Syndrome (HGPS). The compound was found to prevent the accumulation of farnesylated progerin, thereby alleviating cellular senescence markers .

Table 2: Impact on Progerin Accumulation

TreatmentProgerin Accumulation Reduction (%)Senescence Marker Rescue (%)
FTI-277 Early70%80%
FTI-277 Late10%20%

In Vivo Studies

In vivo studies further corroborate the efficacy of FTI-277 in modulating inflammatory responses and improving metabolic health. The compound not only reduced systemic inflammatory markers but also improved muscle insulin signaling following traumatic injury .

属性

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEFFRDWFVSCOJ-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。